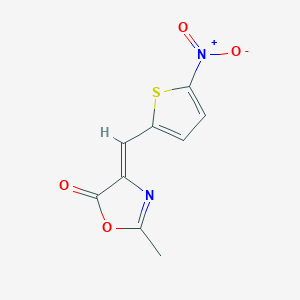
N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a dimethylamino group and an undec-10-en-1-yl chain, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol through a Skraup synthesis.
Substitution Reaction: The quinoline core is then subjected to a substitution reaction with dimethylamine to introduce the dimethylamino group at the 2-position.
Alkylation: The final step involves the alkylation of the nitrogen atom with undec-10-en-1-yl bromide to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine can undergo oxidation reactions, particularly at the double bond of the undec-10-en-1-yl chain.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides and nucleophiles such as sodium hydride (NaH) are commonly used.
Major Products:
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine involves its interaction with specific molecular targets. The dimethylamino group and the quinoline core are crucial for binding to enzymes and receptors, leading to inhibition or activation of biological pathways. The undec-10-en-1-yl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
- N-Methyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- N,2-Dimethyl-N-(dec-9-EN-1-YL)quinolin-4-amine
- N,2-Dimethyl-N-(dodec-11-EN-1-YL)quinolin-4-amine
Uniqueness: N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine is unique due to the specific length and position of the undec-10-en-1-yl chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.
Propiedades
Número CAS |
88484-70-2 |
|---|---|
Fórmula molecular |
C22H32N2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
N,2-dimethyl-N-undec-10-enylquinolin-4-amine |
InChI |
InChI=1S/C22H32N2/c1-4-5-6-7-8-9-10-11-14-17-24(3)22-18-19(2)23-21-16-13-12-15-20(21)22/h4,12-13,15-16,18H,1,5-11,14,17H2,2-3H3 |
Clave InChI |
QYOUWWFSOXKEKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)N(C)CCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


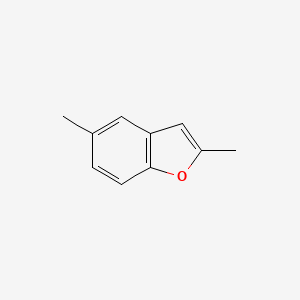

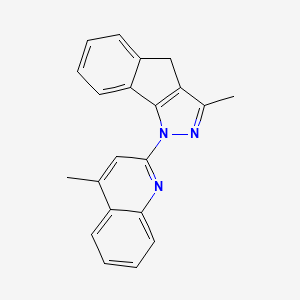
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)

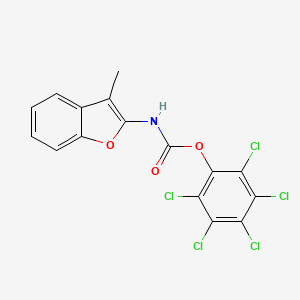

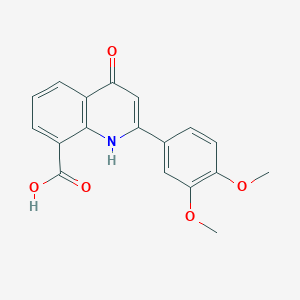
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
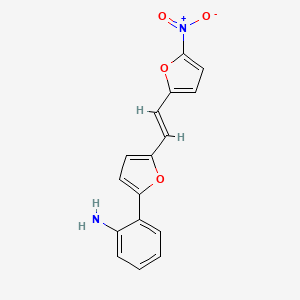
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
![Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-](/img/structure/B12900419.png)

